2-(Butylamino)-4-chlorobenzonitrile
Description
Contextualization within Benzonitrile (B105546) and Aniline (B41778) Derivatives Research
Benzonitrile, a simple aromatic nitrile, and its derivatives are pivotal in the synthesis of a wide array of chemical products. They are key precursors in the production of dyes, pharmaceuticals, and agrochemicals. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, making benzonitriles valuable building blocks in organic synthesis.
Aniline and its derivatives are also of paramount importance in the chemical industry, serving as foundational materials for dyes, polymers, and pharmaceuticals. bldpharm.com The amino group in aniline significantly influences the reactivity of the aromatic ring and provides a site for further chemical modification. The combination of a substituted amino group and a nitrile group on a chlorinated benzene (B151609) ring, as seen in 2-(butylamino)-4-chlorobenzonitrile, creates a molecule with a unique electronic and structural profile, making it an interesting target for synthetic and medicinal chemistry research.
Significance as a Synthetic Intermediate and Building Block in Organic Chemistry
While specific, large-scale industrial applications of this compound are not widely documented, its structure suggests significant potential as a synthetic intermediate. The presence of the chloro, amino, and nitrile functional groups offers multiple reaction sites for further chemical transformations.
A plausible synthetic route to this compound involves the N-alkylation of 2-amino-4-chlorobenzonitrile (B1265954) with a butyl halide. 2-Amino-4-chlorobenzonitrile itself is a commercially available compound and has been studied for its molecular structure and reactivity. sigmaaldrich.comanalis.com.my It serves as a precursor in the synthesis of more complex molecules, including quinazoline (B50416) derivatives. sigmaaldrich.com
The butylamino group can influence the compound's solubility and lipophilicity, properties that are crucial in the development of biologically active molecules. The chlorine atom provides a potential site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of additional functional groups. The nitrile group, as mentioned, is a versatile precursor for various other functionalities.
Overview of Academic Research Trajectories for Related Aminochlorobenzonitriles
Research into aminochlorobenzonitriles and their derivatives is an active area of academic and industrial investigation. Studies on related compounds provide insight into the potential research directions for this compound. For instance, 2-amino-6-arylthiobenzonitrile derivatives have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The synthesis of these compounds often starts from a substituted aminobenzonitrile core.
Furthermore, the synthesis of various substituted benzonitriles is a topic of ongoing research, with methods being developed for their efficient and selective preparation. These methods include the cyanation of aryl halides and the dehydration of benzamides. The development of new synthetic routes to access a diversity of substituted benzonitriles is crucial for drug discovery and materials science.
The isomer of the title compound, 4-(butylamino)-2-chlorobenzonitrile, is commercially available and its properties have been documented. chemscene.combldpharm.com This suggests that there is commercial interest in this structural motif.
Chemical Compound Data
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-(butylamino)-4-chlorobenzonitrile |
InChI |
InChI=1S/C11H13ClN2/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7,14H,2-3,6H2,1H3 |
InChI Key |
ILZILIKSDMDGKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)Cl)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Butylamino 4 Chlorobenzonitrile
Direct Synthesis Approaches to the 2-(Butylamino)-4-chlorobenzonitrile Scaffold
Direct synthesis approaches aim to construct the final molecule by introducing the key functional groups onto a pre-existing benzonitrile (B105546) or benzene (B151609) core in the final steps.
A primary direct synthesis strategy involves the nucleophilic aromatic substitution (SNAr) of a halogen on a suitably substituted benzonitrile with butylamine. The most logical precursor for this approach is 2,4-Dichlorobenzonitrile (B1293624). sigmaaldrich.com In this reaction, one of the chlorine atoms is displaced by butylamine. The reactivity of the chlorine atoms is influenced by the electronic effects of the nitrile group. The reaction typically requires a base to neutralize the hydrogen chloride formed during the substitution.
Catalytic methods, such as the Buchwald-Hartwig amination, are instrumental in facilitating such transformations. This reaction employs a palladium catalyst, a phosphine (B1218219) ligand (like BINAP), and a base (such as cesium carbonate) to couple an amine with an aryl halide. chemicalbook.com For instance, a general procedure for a similar transformation involves heating the aryl halide with the amine in a solvent like 1,4-dioxane (B91453) in the presence of the catalytic system. chemicalbook.com While this specific reaction for 2,4-dichlorobenzonitrile is not detailed in the provided results, the principle of catalytic amination of chlorobenzonitriles is well-established. chemicalbook.com
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | 2-Bromobenzonitrile | chemicalbook.com |
| Amine | Butylamine | chemicalbook.com |
| Catalyst | tris-(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | chemicalbook.com |
| Ligand | 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP) | chemicalbook.com |
| Base | Cesium Carbonate (Cs₂CO₃) | chemicalbook.com |
| Solvent | 1,4-Dioxane | chemicalbook.com |
| Temperature | 100 °C | chemicalbook.com |
| Atmosphere | Inert (Argon) | chemicalbook.com |
This table represents a general procedure for a related compound, illustrating the typical components of a Buchwald-Hartwig coupling reaction.
Another common method for nitrile synthesis is the dehydration of an aldoxime. sphinxsai.com This involves converting an aldehyde (e.g., 2-chloro-4-formylbenzene) into its corresponding aldoxime, which is then dehydrated using various reagents like stannic chloride (SnCl₄) or phosphorus pentoxide (P₂O₅) to yield the nitrile. sphinxsai.comchemicalbook.com
The Sandmeyer reaction provides a classic route to benzonitriles from an amino group. chemicalbook.com This involves the diazotization of an aniline (B41778) derivative with sodium nitrite (B80452) in an acidic medium, followed by reaction with a copper(I) cyanide salt to introduce the nitrile group. For instance, 4-amino-2-chlorobenzonitrile (B1265742) can be converted to 4-bromo-2-chlorobenzonitrile (B136228) via diazotization followed by reaction with CuBr, demonstrating the utility of this transformation on the chlorobenzonitrile scaffold. chemicalbook.com
Precursor-Based Synthetic Routes to this compound
These routes involve the multi-step modification of precursors that already contain some of the required functional groups or can be readily converted to them.
A key precursor for this route is 2-chloro-4-nitrobenzonitrile (B1360291). The synthesis plan involves the reduction of the nitro group to an amine, followed by N-alkylation with a butyl group. The reduction of the nitro group can be effectively carried out using reducing agents like stannous chloride (SnCl₂) in hydrochloric acid. google.com This reaction converts 2-chloro-4-nitrobenzonitrile into 4-amino-2-chlorobenzonitrile in high yield. google.com The subsequent step, N-butylation of the resulting 4-amino-2-chlorobenzonitrile, would yield the final product. This alkylation can be achieved using a butyl halide (e.g., butyl bromide) in the presence of a base.
Table 2: Synthesis of 4-Amino-2-chlorobenzonitrile from a Nitro Precursor
| Precursor | Reagents | Conditions | Product | Yield | Reference |
|---|
Syntheses can also commence from aniline derivatives. A plausible route starts with 5-chloroanthranilic acid (2-amino-5-chlorobenzoic acid). chemicalbook.com This precursor can be converted to the corresponding amide, 2-amino-5-chlorobenzamide, via the acid chloride. Subsequent dehydration of the amide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) yields 2-amino-5-chlorobenzonitrile. chemicalbook.com Although this produces an isomer of the desired precursor, the synthetic logic of building the benzonitrile from a functionalized aniline is a valid strategy. A similar approach starting from 4-chloroanthranilic acid would lead to the required 2-amino-4-chlorobenzonitrile (B1265954) intermediate, which could then be N-butylated.
Table 3: Synthesis of 2-Amino-5-chlorobenzonitrile from Anthranilic Acid
| Step | Precursor | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Chlorination | Anthranilic acid | Sulphuryl chloride | 5-Chloroanthranilic acid | chemicalbook.com |
| Amidation | 5-Chloroanthranilic acid | Thionyl chloride, Ammonia | 2-Amino-5-chlorobenzamide | chemicalbook.com |
| Dehydration | 2-Amino-5-chlorobenzamide | Phosphorus pentoxide (P₂O₅) | 2-Amino-5-chlorobenzonitrile | chemicalbook.com |
This table outlines the synthesis of an isomer, demonstrating the general pathway from an aniline precursor.
Catalytic Approaches in the Synthesis of this compound and Analogues
Catalysis plays a pivotal role in the efficient synthesis of this compound and its precursors.
Palladium and Copper Catalysis: As mentioned, palladium-catalyzed reactions like the Buchwald-Hartwig amination are highly effective for forming the C-N bond between the benzonitrile ring and butylamine. chemicalbook.com Copper catalysts are also traditionally used for nucleophilic aromatic substitution reactions involving amines and aryl halides.
Ammoxidation Catalysis: The industrial synthesis of chlorobenzonitriles heavily relies on heterogeneous catalysis. Vanadium-based catalysts, such as V₂O₅ supported on alumina (B75360) (Al₂O₃), are employed for the ammoxidation of chlorotoluenes. rsc.org The catalyst's performance is linked to the formation of highly dispersed tetrahedral vanadia species. rsc.org Multi-component catalysts, such as VaPbCecSbdOx systems, have also been developed to improve catalyst lifetime, activity, and selectivity, thereby suppressing side reactions. google.com Patents also describe complex catalysts like V-Cr-A-B-C-Ox systems for the ammoxidation of 2,4-dichlorotoluene (B165549) to 2,4-dichlorobenzonitrile, highlighting the industrial importance of catalytic process optimization. google.com
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,4-Dichlorobenzonitrile |
| 2-Bromobenzonitrile |
| 1,4-Dioxane |
| 2-Chlorobenzonitrile |
| 2-Chlorotoluene |
| 2-Chloro-4-nitrobenzonitrile |
| 4-Amino-2-chlorobenzonitrile |
| 5-Chloroanthranilic acid |
| 2-Amino-5-chlorobenzamide |
| 2-Amino-5-chlorobenzonitrile |
| 2,4-Dichlorotoluene |
| Anthranilic acid |
| Butylamine |
| Cesium Carbonate |
| Phosphorus pentoxide |
| Stannic chloride |
| Stannous chloride |
| tris-(dibenzylideneacetone)dipalladium(0) |
Palladium-Catalyzed Carbon-Nitrogen (C-N) Coupling Methodologies
The Buchwald-Hartwig amination stands as a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org This methodology is particularly well-suited for the synthesis of this compound, likely proceeding through the coupling of 2,4-dichlorobenzonitrile with butylamine. The reaction's success hinges on the careful selection of a palladium catalyst, a suitable ligand, and a base. acsgcipr.orglibretexts.org
The catalytic cycle of the Buchwald-Hartwig amination generally initiates with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by the oxidative addition of the aryl halide (2,4-dichlorobenzonitrile) to the Pd(0) center. The subsequent association of the amine (butylamine) and deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product, this compound, and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org
The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Early systems utilized monodentate phosphine ligands, while later generations of catalysts employ sterically hindered biarylphosphine ligands or bidentate phosphine ligands like DPPF (diphenylphosphinoferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which can enhance reaction rates and yields. wikipedia.org For the amination of aryl chlorides, which are often less reactive than the corresponding bromides or iodides, the use of highly active catalysts is generally required. researchgate.net A notable development in this area is the use of PdCl₂(butylamine)₂ as a precatalyst, which can readily form the active Pd(0) species. digitellinc.com
Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of aryl chlorides, which would be applicable to the synthesis of this compound.
| Component | Example | Function |
| Aryl Halide | 2,4-Dichlorobenzonitrile | Electrophilic coupling partner |
| Amine | Butylamine | Nucleophilic coupling partner |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(butylamine)₂ | Source of the active Pd(0) catalyst researchgate.netdigitellinc.com |
| Ligand | Di(1-adamantyl)-n-butylphosphine, Biarylphosphines (e.g., BrettPhos) | Stabilizes the palladium center and facilitates the catalytic cycle libretexts.orgresearchgate.net |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Promotes deprotonation of the amine libretexts.org |
| Solvent | Toluene, 1,4-Dioxane | Provides a suitable reaction medium acsgcipr.orgresearchgate.net |
| Temperature | Room temperature to 120 °C | Influences reaction rate and catalyst stability researchgate.net |
Copper-Mediated Cyanation and Related Transformations
Copper-mediated reactions provide a classical and often more economical alternative to palladium-catalyzed methods for the formation of C-N and C-CN bonds.
The Ullmann condensation, specifically the Goldberg reaction for C-N bond formation, is a copper-promoted reaction that can be employed to synthesize this compound from 2,4-dichlorobenzonitrile and butylamine. wikipedia.org Historically, Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, the development of modern catalytic systems, often utilizing copper(I) salts like CuI in the presence of ligands such as phenanthroline or diamines, has allowed these reactions to proceed under milder conditions. wikipedia.orgnih.gov The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Another relevant copper-mediated transformation is the cyanation of aryl halides. nih.govresearchgate.net While a less direct route to the target molecule, one could envision a synthesis starting from a suitably substituted aniline precursor, where the cyano group is introduced in a later step. Copper(I) cyanide is a common reagent for this transformation, known as the Rosenmund-von Braun reaction. researchgate.net More recent methods utilize catalytic amounts of copper with safer and more manageable cyanide sources. nih.govrsc.org
The following table outlines typical conditions for a copper-mediated Ullmann-type amination reaction.
| Component | Example | Function |
| Aryl Halide | 2,4-Dichlorobenzonitrile | Electrophilic coupling partner |
| Amine | Butylamine | Nucleophilic coupling partner |
| Copper Catalyst | CuI, CuO, Copper powder | The active catalyst for the coupling wikipedia.orgorganic-chemistry.orgmdpi.com |
| Ligand | Phenanthroline, Proline, Acylhydrazides | Accelerates the reaction and allows for milder conditions nih.gov |
| Base | K₂CO₃, Cs₂CO₃, KOH | Activates the amine or phenolic nucleophile wikipedia.orgmdpi.com |
| Solvent | DMF, N-Methylpyrrolidone (NMP), DMSO | High-boiling polar solvents are typically used wikipedia.orgmdpi.com |
| Temperature | 100-210 °C | Generally higher than palladium-catalyzed reactions wikipedia.org |
Optimization of Synthetic Pathways and Reaction Conditions
The selection between a palladium-catalyzed or a copper-mediated pathway for the synthesis of this compound depends on factors such as cost, functional group tolerance, and desired reaction conditions. The optimization of either pathway is crucial for maximizing yield and purity while minimizing reaction times and catalyst loading.
For palladium-catalyzed methodologies , optimization efforts often focus on the ligand. The development of specialized ligands, such as bulky and electron-rich dialkylbiaryl phosphines, has been instrumental in improving the efficiency of coupling with less reactive aryl chlorides. researchgate.net The choice of base and solvent is also critical; for instance, while strong bases like sodium tert-butoxide are effective, weaker inorganic bases like potassium carbonate may be preferred for substrates with base-sensitive functional groups. libretexts.org Minimizing catalyst and ligand loading is a key aspect of optimization, both for economic and environmental reasons. acsgcipr.org
In the case of copper-mediated reactions , a primary goal of optimization is to reduce the traditionally harsh reaction temperatures. The use of ligands such as diamines, amino acids (like proline), or acylhydrazides can significantly improve the catalyst's activity, allowing for lower temperatures and reduced reaction times. nih.gov The choice of the copper source (e.g., nanoparticles, salts) and the base can also have a substantial impact on the reaction's efficiency. mdpi.com For instance, the use of cesium carbonate as a base is common in modern Ullmann-type reactions.
A comparative overview of the two main synthetic strategies is presented below:
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Mediated (Ullmann/Goldberg) |
| Catalyst | Palladium complexes acsgcipr.org | Copper salts or metal wikipedia.org |
| Temperature | Generally milder (can be room temp.) researchgate.net | Typically higher (100-210 °C) wikipedia.org |
| Catalyst Loading | Generally lower (mol%) researchgate.net | Can be higher, sometimes stoichiometric nih.gov |
| Ligands | Often complex phosphines researchgate.net | Simpler ligands (e.g., diamines, amino acids) nih.gov |
| Substrate Scope | Very broad wikipedia.org | Traditionally more limited, but improving nih.gov |
| Cost | Palladium is a precious metal acsgcipr.org | Copper is more economical researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 Butylamino 4 Chlorobenzonitrile
Nucleophilic Aromatic Substitution Reactions of 2-(Butylamino)-4-chlorobenzonitrile
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the benzonitrile (B105546) ring creates a nuanced electronic environment for such reactions.
Transformations Involving the Chloro Moiety
The chloro group at the C4 position of this compound is susceptible to displacement by various nucleophiles. The rate and success of this substitution are significantly influenced by the electronic effects of the other substituents. The butylamino group at the C2 position is an activating group, donating electron density to the ring, while the nitrile group at C1 is a deactivating, electron-withdrawing group. In SNAr reactions, electron-withdrawing groups positioned ortho or para to the leaving group stabilize the intermediate Meisenheimer complex, thereby accelerating the reaction. libretexts.org For this molecule, the para-oriented nitrile group provides this necessary activation for the displacement of the chloro substituent.
While specific examples for this compound are not extensively documented in readily available literature, the general principles of SNAr on activated chlorobenzonitriles suggest that various nucleophiles can displace the chlorine atom. documentsdelivered.com For instance, reactions with other amines or alkoxides would be expected to proceed, yielding the corresponding 4-substituted 2-(butylamino)benzonitrile (B1290785) derivatives. The conditions for these reactions typically involve heating the substrate with the nucleophile in a suitable solvent.
Reactions at the Butylamino Group
The secondary amine of the butylamino group is itself a nucleophile and can participate in various chemical reactions. However, its reactivity can be influenced by its attachment to the aromatic ring. While direct, specific literature on the reactions at the butylamino group of this particular compound is sparse, general principles of amine chemistry apply. It could potentially undergo reactions such as acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides.
It is also important to consider that under certain conditions, particularly those involving strong bases, the N-H proton could be abstracted, forming an amide anion. This anion would further enhance the electron-donating capacity of the substituent.
Transformations of the Nitrile Functional Group in this compound
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.
Reduction Pathways of the Nitrile Group
The nitrile group can be reduced to a primary amine, a reaction of significant synthetic importance. google.com This transformation is typically achieved using powerful reducing agents.
Reduction to Primary Amines: The use of lithium aluminum hydride (LiAlH₄) is a standard and effective method for the reduction of nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile, followed by an aqueous workup to yield the amine. libretexts.org Another common method is catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. chemguide.co.uk More recent methods have also utilized reagents like diisopropylaminoborane, which can reduce aromatic nitriles, especially those activated by electron-withdrawing groups, to the corresponding benzylamines. nih.govorganic-chemistry.org
The reduction of this compound would yield (2-(butylamino)-4-chlorophenyl)methanamine. The choice of reducing agent is crucial to avoid the reduction of other functional groups, although the chloro group is generally stable to these hydride reagents. google.com
Partial Reduction to Aldehydes: It is also possible to partially reduce the nitrile to an aldehyde. This is often accomplished using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction stops at the imine stage, which is then hydrolyzed during workup to produce the corresponding aldehyde. libretexts.org
Table 1: Potential Reduction Reactions of the Nitrile Group
| Reaction Type | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Full Reduction to Amine | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O workup | In aprotic ether solvent (e.g., THF, diethyl ether) | (2-(Butylamino)-4-chlorophenyl)methanamine |
| Full Reduction to Amine | H₂, Metal Catalyst (Pd, Pt, or Ni) | Elevated temperature and pressure | (2-(Butylamino)-4-chlorophenyl)methanamine |
| Partial Reduction to Aldehyde | 1. Diisobutylaluminium Hydride (DIBAL-H) 2. H₂O workup | Low temperature (e.g., -78 °C) in a non-polar solvent | 2-(Butylamino)-4-chlorobenzaldehyde |
Derivatization Reactions of the Nitrile Group
Beyond reduction, the nitrile group can undergo a variety of other transformations.
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by attack by water. Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org Both pathways initially form an amide, which is then further hydrolyzed to the carboxylic acid. This would convert this compound into 2-(butylamino)-4-chlorobenzoic acid.
Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often carried out using sodium azide, sometimes with a Lewis acid catalyst.
Electrophilic Aromatic Substitution Potentials of this compound
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. msu.edu The feasibility and regioselectivity of this reaction are governed by the existing substituents on the ring. uci.edu
The this compound molecule has three substituents with competing directing effects:
-NH(C₄H₉) (Butylamino): This is a strongly activating group due to the lone pair on the nitrogen atom, which can be donated into the ring through resonance. It is an ortho, para-director. libretexts.org
-Cl (Chloro): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can be donated through resonance. uci.edu
-CN (Nitrile): This is a strongly deactivating group due to both inductive effects and resonance withdrawal of electron density from the ring. It is a meta-director. uci.edu
The positions available for substitution are C3, C5, and C6.
Position C6: This position is ortho to the strongly activating butylamino group and meta to the deactivating chloro group.
Position C5: This position is meta to the activating butylamino group, ortho to the deactivating chloro group, and meta to the deactivating nitrile group.
Position C3: This position is ortho to the activating butylamino group, para to the deactivating chloro group, and ortho to the deactivating nitrile group.
The powerful activating and ortho, para-directing effect of the butylamino group is the dominant influence. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to it. Since the para position (C5) is also meta to the deactivating nitrile group, and the other ortho position is occupied by the nitrile, the most favored position for electrophilic substitution would be C6. Attack at C3 is sterically hindered and electronically disfavored by the adjacent deactivating nitrile group. Thus, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield predominantly the 6-substituted product. masterorganicchemistry.comnih.gov
Multi-Component Reactions and Heterocycle Annulation Involving this compound
The reactivity of the 2-aminobenzonitrile (B23959) scaffold, the core of this compound, makes it a valuable precursor for the synthesis of a variety of heterocyclic systems through multi-component reactions (MCRs) and heterocycle annulation. These reactions are highly efficient in building molecular complexity from simple starting materials in a single synthetic operation.
While direct studies on this compound in MCRs are not extensively documented in publicly available research, the reactivity of analogous 2-aminobenzonitriles provides a strong basis for predicting its behavior. The presence of the nucleophilic amino group and the electrophilic nitrile group in close proximity allows for a range of cyclization and annulation reactions. For instance, a general and efficient pathway to synthesize quinazoline (B50416) derivatives involves the reaction of 2-aminobenzonitriles with various coupling partners. One such approach is the palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, which yields diverse quinazoline structures. This method is noted for its tolerance of halide substituents, such as bromo and iodo groups, suggesting that the chloro-substituent in this compound would also be compatible.
Furthermore, the Ugi four-component reaction (Ugi-4CR) has been employed to create polycyclic quinazolinones. nih.gov In one approach, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation to construct the quinazolinone core. nih.gov Another innovative strategy utilizes cyanamide (B42294) as an amine component in the Ugi-4CR, followed by a radical-induced cyclization. nih.gov These MCR-based methods offer a rapid and versatile means to generate libraries of complex heterocyclic compounds. nih.gov Given the structural similarities, it is plausible that this compound could serve as the amine component in such MCRs, leading to novel and functionally diverse heterocyclic frameworks.
Cyclization Reactions Leading to Fused Systems
The inherent functionality of this compound makes it a prime candidate for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. The amino and nitrile groups can participate in a variety of ring-closing strategies, often catalyzed by transition metals or promoted by acidic or basic conditions.
A prominent example of such cyclizations is the synthesis of quinazolines. The reaction of 2-aminobenzonitriles with various electrophiles can initiate a cyclization cascade. For example, the iron-catalyzed reaction of 2-alkylamino benzonitriles with organometallic reagents proceeds through a C(sp³)-H oxidation and subsequent intramolecular C-N bond formation to yield quinazolines. While this specific methodology starts with a ketimine derivative formed from the benzonitrile, it highlights a potential transformation pathway for this compound.
The synthesis of fused heterocycles is not limited to quinazolines. The strategic placement of reactive groups on the aniline (B41778) nitrogen or the aromatic ring can direct the cyclization towards other fused systems. Although specific examples for this compound are scarce, the general principles of heterocyclic synthesis suggest that it could be a versatile building block. For instance, reactions involving the amino group with bifunctional electrophiles could lead to the formation of fused five- or six-membered rings. The chloro- and butyl- substituents on the benzonitrile ring would be expected to influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic scaffolds.
Reactions with Carbon Dioxide for Heterocyclic Compound Formation
The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a significant area of green chemistry. 2-Aminobenzonitriles have been shown to react with CO2 to produce quinazoline-2,4(1H,3H)-diones, which are important intermediates in medicinal chemistry. researchgate.net This transformation represents an atom-economical route to these heterocyclic compounds.
The reaction between 2-aminobenzonitrile and CO2 can be catalyzed by various systems, including alcohol amines, and can even proceed in water without a catalyst under elevated temperature and pressure. researchgate.net Mechanistic studies suggest that the reaction can proceed through different pathways depending on the catalyst and conditions, including the activation of the amino group, the activation of CO2, or the simultaneous activation of both. researchgate.net In the absence of a catalyst in water, it is proposed that CO2 reacts via the formation of carbonic acid, which then reacts more readily with the 2-aminobenzonitrile.
The presence of substituents on the 2-aminobenzonitrile ring can influence the reaction yield. For instance, halogen substituents on the aromatic ring have been shown to have little effect on the formation of quinazoline-2,4(1H,3H)-diones. This suggests that this compound would be a suitable substrate for this type of reaction. The general reaction is depicted below:
Reaction Scheme for the formation of a quinazoline-2,4(1H,3H)-dione derivative from this compound and CO2:
The resulting product, 7-chloro-1-butylquinazoline-2,4(1H,3H)-dione, would be a valuable scaffold for further chemical elaboration.
Studies on Reaction Kinetics and Thermodynamics Pertinent to this compound Derivatives
Kinetic studies on the 1,3-cycloaddition of substituted benzonitrile oxides to various dipolarophiles have been conducted. rsc.orgrsc.org For example, the reaction of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide with substituted N-sulphinylanilines showed that the reaction rate is influenced by the electronic nature of the substituents on the aniline ring, although the Hammett correlation was poor. rsc.org Such studies indicate that the electronic environment around the benzonitrile core plays a crucial role in determining the reaction rates.
Thermodynamic and kinetic studies of benzopyran compounds have revealed a correlation between the thermodynamic properties of the compounds and their reaction kinetics in hydride transfer reactions. nih.gov It was found that for reactions where the reaction site is connected to a substituent through a benzene ring, a double bond, or a nitrogen atom, a simultaneous correlation between thermodynamics and kinetics exists. nih.gov This principle could be applicable to reactions involving derivatives of this compound, where the butylamino group and the chloro substituent would influence the electronic properties of the aromatic ring and, consequently, the thermodynamics and kinetics of its reactions.
The following table summarizes kinetic data for a related cycloaddition reaction, illustrating the type of data that would be relevant for understanding the reactivity of this compound derivatives.
Table 1: Rate Coefficients for the Cycloaddition of a Substituted Benzonitrile Oxide
| Dipolarophile Substituent | Solvent | Temperature (°C) | Rate Coefficient (k x 10^4 L mol^-1 s^-1) |
| p-OMe | CCl4 | 25 | 1.5 |
| p-Me | CCl4 | 25 | 2.0 |
| H | CCl4 | 25 | 2.8 |
| p-Cl | CCl4 | 25 | 4.5 |
| m-Cl | CCl4 | 25 | 9.0 |
| p-OMe | PhCl | 25 | 1.8 |
| m-Cl | PhCl | 25 | 16.2 |
Data is illustrative and based on a study of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide with N-sulphinylanilines. rsc.org
Further dedicated kinetic and thermodynamic investigations on this compound and its derivatives would be necessary to fully elucidate the influence of the butylamino and chloro substituents on its chemical reactivity and to optimize conditions for the synthesis of novel heterocyclic compounds.
Advanced Spectroscopic and Structural Characterization of 2 Butylamino 4 Chlorobenzonitrile
Vibrational Spectroscopy Analysis (FTIR, Raman)
No specific experimental FTIR or Raman spectral data for 2-(Butylamino)-4-chlorobenzonitrile were found. For the related precursor, 2-amino-4-chlorobenzonitrile (B1265954), the IR spectrum shows characteristic stretching bands for the nitrile group (C≡N) at 2211 cm⁻¹, the C-Cl bond at 782 cm⁻¹, and the primary amine (N-H) group at 3452 and 3363 cm⁻¹. analis.com.my
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Specific ¹H NMR and ¹³C NMR spectra for this compound are not available in the public literature searched.
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)
No HRMS or GC-MS data specific to this compound could be retrieved. The isomer, 4-(Butylamino)-2-chlorobenzonitrile, is listed with a molecular weight of 208.69 g/mol and a molecular formula of C₁₁H₁₃ClN₂. chemscene.com
X-ray Crystallography for Solid-State Molecular Structure Determination
A crystal structure for this compound has not been published in the searched databases. The crystal structure of 2-amino-4-chlorobenzonitrile has been determined, crystallizing in the triclinic, P-1 space group. analis.com.my
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis
No experimental UV-Vis absorption spectra for this compound were found. For the related 2-amino-4-chlorobenzonitrile, UV-Vis analysis shows two main absorption peaks corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the nitrile group. analis.com.my
Computational and Theoretical Investigations of 2 Butylamino 4 Chlorobenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular behavior. For 2-(butylamino)-4-chlorobenzonitrile, these calculations have been instrumental in elucidating its electronic characteristics and the nature of its internal bonding.
Density Functional Theory (DFT) Studies on Electronic Properties and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrxiv.org Studies on a closely related compound, 2-amino-4-chlorobenzonitrile (B1265954) (ACBN), using DFT at the B3LYP/6-311++G(d,p) level of theory, have provided insights that are likely transferable to the butylamino derivative. analis.com.my
The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity. analis.com.my For ACBN, the HOMO-LUMO energy gap was found to be significant, categorizing it as a "hard" compound, which implies it is relatively stable and less reactive. analis.com.my Despite this, the analysis also indicated that the molecule still possesses the potential to both accept and donate electrons. analis.com.my
The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions most susceptible to electrophilic and nucleophilic attack. In ACBN, the nitrogen atoms of the amino and nitrile groups were identified as having high negative charges, suggesting they are potential nucleophilic sites. analis.com.my Conversely, the protons of the amino group show low electron density, marking them as likely sites for electrophilic attack. analis.com.my
Table 1: Calculated Electronic Properties for a Related Compound (ACBN)
| Parameter | Value | Interpretation |
| HOMO Energy | [Value not explicitly stated in sources] | Electron-donating ability |
| LUMO Energy | [Value not explicitly stated in sources] | Electron-accepting ability |
| HOMO-LUMO Gap | Significant (value not specified) | High stability, low reactivity |
This data is based on studies of 2-amino-4-chlorobenzonitrile and is presented here as a proxy for the properties of this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study hybridization, covalency, and intramolecular interactions within a molecule. uba.ar It provides a localized, "chemist's" view of bonding by partitioning the wave function into localized bonds and lone pairs. uba.ar This method is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital.
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational methods are invaluable for predicting the reactivity of a molecule and exploring potential reaction pathways. nih.gov Conceptual DFT provides a framework for this, using global and local reactivity descriptors. nih.gov
Global reactivity descriptors, such as the HOMO-LUMO gap, electronegativity, and chemical hardness, provide a general overview of a molecule's reactivity. analis.com.my As mentioned, the large HOMO-LUMO gap of the related ACBN suggests it is a relatively stable and less reactive molecule. analis.com.my
Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule. nih.gov The Fukui function helps to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For ACBN, Mulliken population analysis, a simpler method for charge distribution, indicated that the nitrogen atoms are the most likely sites for nucleophilic attack due to their high negative charges. analis.com.my A full Fukui function analysis would provide a more detailed and quantitative picture of the site selectivity for various reactions. These computational insights can guide the design of new synthetic routes and help to understand reaction mechanisms. analis.com.my
Conformational Analysis and Molecular Dynamics Simulations of this compound
The butylamino group in this compound introduces conformational flexibility. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. This is crucial as the conformation of a molecule can significantly impact its physical properties and biological activity.
Computational methods, such as potential energy surface scans, can be used to identify stable conformers and the energy barriers between them. For a molecule like this, the rotation around the C-N bond connecting the butyl group to the benzene (B151609) ring would be a key dihedral angle to investigate.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent) and the transitions between them. While specific MD studies on this compound were not found, such simulations are a standard tool for understanding the flexibility of molecules with similar structural motifs. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which allows for the mapping of different properties, including the distance to the nearest nucleus external to the surface (de) and internal to the surface (di).
These surfaces are often colored to represent different interaction types and their relative strengths. Red spots on a dnorm (normalized distance) map, for instance, indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. mdpi.com Blue regions represent longer contacts with weaker interactions. mdpi.com
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For a related compound, 2-amino-4-chlorobenzonitrile, Hirshfeld surface analysis revealed that N···H/H···N contacts were the most dominant, indicating the presence of N–H···N interactions in the crystal packing. analis.com.my This technique allows for the decomposition of the total surface into contributions from specific atom pairs, such as H···H, C···H, and N···H contacts. nih.gov For this compound, one would expect to see significant contributions from van der Waals forces, particularly H···H contacts due to the butyl chain, as well as potential C-H···π interactions and hydrogen bonding involving the amino group and the nitrile nitrogen. scirp.org
Applications in Advanced Materials Science and Chemical Engineering
Role as a Monomer or Precursor in Advanced Polymer Synthesis
2-(Butylamino)-4-chlorobenzonitrile is identified by chemical suppliers as a monomer for creating advanced polymers, such as Covalent Organic Frameworks (COFs) and other specialized polymers. chemscene.comgoogle.com The presence of the amino and nitrile functional groups allows it to participate in various polymerization reactions. For instance, the amine group can react with acyl chlorides, anhydrides, or isocyanates to form polyamides, polyimides, or polyureas, respectively. The nitrile group can also undergo trimerization to form triazine-based networks, leading to highly cross-linked and thermally stable polymers.
The synthesis of advanced polymers is a rapidly growing field, driven by the demand for high-performance materials. youtube.com The incorporation of monomers like this compound can introduce specific functionalities into the polymer backbone, influencing properties such as solubility, thermal stability, and electronic behavior. The butyl group enhances solubility in organic solvents, which is advantageous for polymer processing.
| Polymer Type | Potential Linkage Chemistry | Resulting Polymer Characteristics |
| Polyamides | Reaction of the amino group with diacyl chlorides | High thermal stability, mechanical strength |
| Polyimides | Reaction of the amino group with dianhydrides | Excellent thermal and chemical resistance |
| Triazine-based Polymers | Cyclotrimerization of the nitrile groups | High cross-link density, thermal stability |
Development of Materials with Tailored Electronic and Optical Properties
The structure of this compound suggests its utility in the development of materials with specific electronic and optical properties, particularly for applications in organic electronics. It is listed as a material for Organic Light-Emitting Diodes (OLEDs) and an optoelectronic intermediate. chemscene.comgoogle.com In such applications, molecules with both electron-donating (the butylamino group) and electron-withdrawing (the nitrile and chloro groups) moieties can exhibit interesting photophysical properties, such as fluorescence and charge-transport capabilities.
These types of "push-pull" systems are often employed as emitters or host materials in the emissive layer of OLEDs. tcichemicals.comnih.gov The combination of functional groups in this compound can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the color and efficiency of light emission. filgen.jp While specific performance data for this compound in OLEDs is not extensively published, its classification points towards its potential in this area.
Table of Potential Electronic Properties:
| Property | Significance in Electronic Materials | Potential Influence of this compound |
| HOMO/LUMO Energy Levels | Determines the charge injection barrier and emission color in OLEDs | The amino group raises the HOMO, while the nitrile and chloro groups lower the LUMO, affecting the band gap. |
| Charge Carrier Mobility | Affects the efficiency of charge transport in organic semiconductors | The aromatic core facilitates π-π stacking, which is crucial for charge transport. |
| Photoluminescence Quantum Yield | Measures the efficiency of light emission | The molecular structure can be tailored to enhance fluorescence. |
Applications in Functional Coatings and Composites
While direct research on the use of this compound in functional coatings and composites is limited, its properties as a monomer suggest its potential in these applications. Polymers derived from this compound could be used to formulate coatings with enhanced durability, thermal stability, and specific surface properties. For example, incorporating this monomer into a polymer matrix could improve adhesion to substrates or modify the refractive index of a coating.
Functional coatings are developed for a wide range of industrial applications, from providing corrosion resistance to creating superhydrophobic surfaces. mdpi.comresearchgate.netmdpi.com The development of new polymer binders is crucial for advancing coating technology. The versatility of this compound makes it a candidate for creating novel polymers that could be used in advanced composite materials, potentially improving the interfacial adhesion between the polymer matrix and reinforcing fillers.
Role in Catalysis Research and Catalyst Ligand Design
The nitrile (N≡CR) and amino groups in this compound make it a potential candidate for use as a ligand in coordination chemistry and catalysis. researchgate.net Nitrile groups are known to coordinate to transition metals, often acting as labile ligands that can be easily displaced by other substrates, making them useful in the design of catalyst precursors. researchgate.net The amino group provides an additional coordination site, allowing the molecule to act as a bidentate or bridging ligand.
Metal complexes containing ligands with similar functionalities have been explored for various catalytic applications. researchgate.netnih.gov For example, such complexes can be active in cross-coupling reactions, hydrogenations, or polymerizations. The electronic properties of the ligand, influenced by the chloro and butyl substituents, can tune the reactivity of the metal center, potentially leading to catalysts with enhanced activity or selectivity.
Utilization as an Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals
Benzonitrile (B105546) derivatives are important intermediates in the synthesis of a wide range of chemicals, including pharmaceuticals and agrochemicals. rsc.orgabcr.com The functional groups on this compound allow for a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the aromatic ring can undergo further substitution reactions.
This versatility makes this compound a valuable building block for creating more complex molecules with desired biological or material properties. frontierspecialtychemicals.comresearchgate.net While specific agrochemicals or specialty chemicals derived from this particular compound are not widely documented in public literature, its structural motifs are found in many classes of bioactive compounds and functional materials. The term "specialty chemical" often refers to low-volume, high-value products used in a variety of industries, a category for which derivatives of this compound would be well-suited. mdpi.com
Future Research Directions and Emerging Paradigms for 2 Butylamino 4 Chlorobenzonitrile
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of substituted benzonitriles often relies on multi-step processes that can be resource-intensive. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic routes. One promising avenue is the exploration of photocatalytic methods. For instance, the irradiation of electron-donating substituted phenyl halides in the presence of a cyanide source has been shown to produce benzonitriles in high yields through an ArSN1 reaction mechanism, involving a triplet phenyl cation intermediate. nih.gov Adapting such photolytic strategies could offer a greener alternative to classical methods for producing 2-(Butylamino)-4-chlorobenzonitrile.
Another area of intense research is the use of biocatalysts. Aldoxime dehydratases, for example, have been investigated for the sustainable synthesis of nitriles from aldehydes. mdpi.com The development of engineered enzymes or screening for novel biocatalysts capable of acting on precursors to this compound could revolutionize its production, minimizing waste and energy consumption. Research into enzymatic pathways would align with the broader chemical industry's push towards more environmentally benign manufacturing processes.
Future synthetic strategies will also likely focus on C-H activation and late-stage functionalization. These methods allow for the direct modification of a molecular scaffold, bypassing the need for pre-functionalized starting materials. Developing catalytic systems that can selectively introduce the butylamino and chloro substituents onto a benzonitrile (B105546) core would represent a significant step forward in synthetic efficiency.
Advanced Mechanistic Elucidation of Complex Reactions
A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic protocols and designing new ones. For reactions involving N-alkylation, such as the introduction of the butylamino group, computational studies using Density Functional Theory (DFT) can provide invaluable insights. Such studies have been successfully employed to determine the regioselectivity of N-alkylation in heterocyclic compounds, revealing that the reaction pathway is often governed by 'steric approach control' via an SN2 mechanism. researchgate.net Applying similar computational models to the synthesis of this compound could help in predicting reaction outcomes, identifying key transition states, and rationally selecting catalysts and reaction conditions to maximize yield and selectivity.
Furthermore, advanced spectroscopic techniques, such as in-situ reaction monitoring using NMR or IR spectroscopy, can provide real-time data on the formation of intermediates and byproducts. This detailed kinetic and mechanistic information is crucial for understanding and controlling the complex reaction cascades that can occur in the synthesis of highly substituted aromatic compounds.
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing. jst.org.in Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless integration of multiple reaction and purification steps. beilstein-journals.orgresearchgate.net The synthesis of various active pharmaceutical ingredients (APIs) has been successfully demonstrated in continuous flow systems, often leading to significantly reduced reaction times and increased yields compared to batch processes. nih.gov
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with tailored properties. Starting with the this compound scaffold, computational methods can be used to predict how structural modifications will impact its electronic, optical, and biological properties. For example, molecular docking studies can be used to assess the binding affinity of novel derivatives to specific biological targets, such as enzymes or receptors. This approach has been used to evaluate the potential interaction of related compounds with targets like dihydrofolate reductase (DHFR). mdpi.com
Similarly, computational screening can predict the photophysical properties of new derivatives, guiding the synthesis of novel fluorescent dyes or materials for organic electronics. The synthesis of 2-(butylamino)cinchomeronic dinitrile derivatives has led to the discovery of promising fluorophores with dual-state emission, a property that was studied through a combination of synthesis and spectral analysis. bldpharm.com By systematically modifying the substituents on the benzonitrile ring in silico, researchers can prioritize the synthesis of candidates with the highest probability of exhibiting desired characteristics, thereby saving significant time and resources.
Synergistic Applications in Interdisciplinary Fields Beyond Traditional Chemistry
The true potential of this compound and its future derivatives may lie in their application in interdisciplinary fields. The benzonitrile moiety is a versatile functional group that can participate in a variety of chemical transformations, making it a valuable building block in medicinal chemistry, materials science, and agrochemistry.
In medicinal chemistry, substituted benzonitriles are present in numerous biologically active compounds. For instance, various benzamide (B126) derivatives have been explored for their potential as antidiabetic, anti-inflammatory, and anticancer agents. nih.gov The 2-amino-4-chlorobenzonitrile (B1265954) scaffold has been noted for its inhibitory activities and fluorescence properties. biosynth.com Future research could focus on synthesizing libraries of this compound derivatives and screening them for activity against a range of biological targets. The structural motifs present in this compound could be relevant for developing new therapeutic agents.
In materials science, the electronic properties of the substituted benzonitrile ring could be exploited in the development of novel organic electronic materials. The strategic placement of electron-donating (butylamino) and electron-withdrawing (chloro, nitrile) groups can tune the energy levels of the molecule, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component of liquid crystals.
The exploration of these synergistic applications will require close collaboration between synthetic chemists, biologists, physicists, and engineers, highlighting the increasingly interdisciplinary nature of modern chemical research.
Q & A
Q. Recommendations :
- Use Design of Experiments (DoE) to optimize variables like temperature, solvent, and catalyst loading .
- Validate results with orthogonal techniques (e.g., GC-MS for volatile byproducts) .
Advanced: What computational methods predict the reactivity and binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-withdrawing Cl and nitrile groups activate the aromatic ring for substitution .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. The butylamino group may exhibit hydrophobic binding in enzyme pockets .
- Docking Studies : Use AutoDock Vina to screen against pesticide targets (e.g., cytochrome P450) based on structural analogs like azoxystrobin .
Basic: What are the solubility and stability profiles of this compound under various conditions?
Methodological Answer:
- Solubility : Moderately soluble in chloroform and methanol (5–10 mg/mL), sparingly soluble in water (<0.1 mg/mL) .
- Stability :
Advanced: How can the bioactivity of this compound be optimized for medicinal or agrochemical applications?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- In Vitro Assays :
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential amine/nitrile vapors .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic HCN .
Advanced: How does substituent variation on the benzonitrile scaffold affect physicochemical properties?
Methodological Answer:
Compare with analogs like 4-chloro-2-(propylamino)benzonitrile and 4-chloro-2-formylbenzonitrile :
Table 2: Substituent Effects on Key Properties
| Compound | LogP | Melting Point (°C) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| This compound | 2.8 | 95–98 | 12.5 (Antifungal) |
| 4-Chloro-2-formylbenzonitrile | 1.9 | 110–112 | 45.0 (Enzyme Inhibitor) |
| 2-(Propylamino)-4-chlorobenzonitrile | 2.5 | 88–90 | 18.3 (Antifungal) |
Increasing alkyl chain length (butyl vs. propyl) enhances lipophilicity (LogP) but may reduce solubility. The formyl group increases polarity but lowers bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
